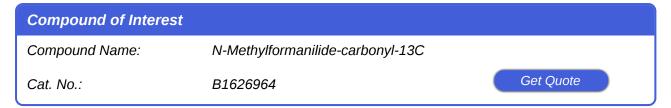


Navigating the Research Landscape: A Technical Guide to N-Methylformanilide-carbonyl-13C

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, key properties, and principal applications of **N-Methylformanilide-carbonyl-13C**. This isotopically labeled organic compound serves as a valuable tool in mechanistic studies and metabolic tracing, particularly within the realms of organic synthesis and pharmaceutical research. This document provides a consolidated resource for professionals seeking to employ this reagent in their experimental designs.

Commercial Availability and Physicochemical Properties

N-Methylformanilide-carbonyl-13C is accessible through several reputable chemical suppliers. The primary utility of the carbonyl-13C labeling lies in its ability to introduce a specific isotopic marker, enabling researchers to track the fate of the formyl group in chemical reactions and biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A summary of typical product specifications from commercial suppliers is presented in Table 1. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.



Property	Typical Value
CAS Number	61655-07-0
Molecular Formula	C ₇ ¹³CH ₉ NO
Molecular Weight	136.16 g/mol
Purity	≥98%
Isotopic Enrichment	≥99 atom % ¹³ C
Appearance	Colorless to pale yellow liquid

Core Application: Mechanistic Elucidation of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] N-Methylformanilide, in the presence of a phosphorus oxychloride (POCl₃) or a similar reagent, forms the electrophilic Vilsmeier reagent, which is the key intermediate in this transformation.[2]

The use of **N-Methylformanilide-carbonyl-13C** is instrumental in elucidating the mechanism of this reaction. By tracking the ¹³C-labeled carbonyl carbon, researchers can definitively confirm its incorporation into the final aldehyde product, providing direct evidence for the reaction pathway.

Experimental Workflow: Mechanistic Study of the Vilsmeier-Haack Reaction

A generalized experimental workflow for a mechanistic study using **N-Methylformanilide-carbonyl-13C** is outlined below. This protocol is a composite based on standard organic synthesis techniques and the principles of isotopic labeling studies.

Figure 1: Generalized experimental workflow for a Vilsmeier-Haack reaction using **N-Methylformanilide-carbonyl-13C**.

Detailed Experimental Protocol (Hypothetical)

Foundational & Exploratory





Note: As no specific published protocol for the use of **N-Methylformanilide-carbonyl-13C** in the Vilsmeier-Haack reaction was identified in the literature search, the following is a representative, hypothetical protocol based on the known reaction conditions for the unlabeled analog.

Objective: To synthesize a ¹³C-labeled aromatic aldehyde via the Vilsmeier-Haack reaction and confirm the incorporation of the ¹³C label.

Materials:

- N-Methylformanilide-carbonyl-13C
- Phosphorus oxychloride (POCl₃)
- Anhydrous 1,2-dichloroethane (or other suitable aprotic solvent)
- Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)
- Sodium acetate solution (for work-up)
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate (for drying)
- Silica gel for column chromatography
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Methylformanilide-carbonyl-13C (1.0 eq) in anhydrous 1,2-dichloroethane. Cool the solution to 0 °C in an ice bath. To this solution, add phosphorus oxychloride (1.1 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, during which the Vilsmeier reagent will form.



- Formylation Reaction: Dissolve the electron-rich aromatic substrate (1.0 eq) in anhydrous 1,2-dichloroethane in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker
 of crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously until the
 hydrolysis of the intermediate iminium salt is complete.
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract the
 product with dichloromethane. Combine the organic layers, wash with brine, dry over
 anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude
 product by column chromatography on silica gel using an appropriate eluent system (e.g., a
 gradient of ethyl acetate in hexanes).
- Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
 The ¹³C NMR spectrum is expected to show a significantly enhanced signal for the aldehyde carbonyl carbon, confirming the incorporation of the isotopic label. The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C-labeled product.

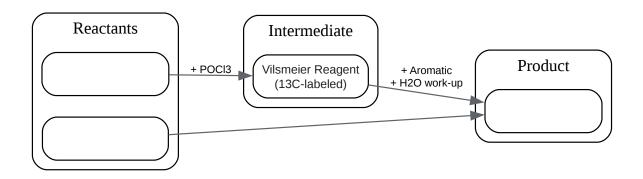
Potential Applications in Drug Development and Metabolic Studies

While direct evidence from the literature for the use of **N-Methylformanilide-carbonyl-13C** in drug development and metabolic studies is currently limited, the principles of isotopic labeling suggest its potential utility in these areas. For instance, if a drug candidate is synthesized using a formylation step with this reagent, the resulting ¹³C-labeled compound could be used in preclinical studies to trace its metabolic fate. This would allow researchers to identify and quantify metabolites, providing crucial information for understanding the drug's pharmacokinetics and potential biotransformations.



Signaling Pathways and Logical Relationships

The primary role of **N-Methylformanilide-carbonyl-13C** is as a chemical probe to elucidate reaction mechanisms, such as the Vilsmeier-Haack reaction. The logical relationship is a direct input-output pathway where the labeled reactant is transformed into a labeled product, allowing for the unambiguous tracking of a specific atom.



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Figure 2: Logical flow of the Vilsmeier-Haack reaction using **N-Methylformanilide-carbonyl- 13C**.

In conclusion, **N-Methylformanilide-carbonyl-13C** is a specialized isotopic labeling reagent with a primary, albeit not yet extensively documented, application in the mechanistic study of formylation reactions, most notably the Vilsmeier-Haack reaction. Its commercial availability allows researchers to design and execute experiments to gain deeper insights into fundamental organic reaction mechanisms. Further research is warranted to explore its full potential in metabolic tracing and drug development studies.

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